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Fmoc-asp(otbu)-oh(u-13c4,15N)

Cat. No.: B12850583
M. Wt: 213.22 g/mol
InChI Key: FYMHFBOVJARKMX-AUWJEWJLSA-N
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Description

The Role of Fmoc-Protected Amino Acid Derivatives in Isotopic Labeling Strategies

In the realm of protein science, the synthesis of peptides and proteins with specifically placed isotopic labels is a powerful tool. This is where Fmoc-protected amino acid derivatives play a crucial role. Fmoc, or 9-fluorenylmethoxycarbonyl, is a protecting group commonly attached to the amine group of an amino acid. chemicalbook.comsigmaaldrich.com This protection is essential for a technique called solid-phase peptide synthesis (SPPS), the dominant method for chemically synthesizing peptides and small proteins. sigmaaldrich.com

During SPPS, amino acids are added one by one to a growing peptide chain that is anchored to a solid support. The Fmoc group prevents unwanted reactions at the amine end of the amino acid while its carboxyl group is activated to form a peptide bond with the preceding amino acid. sigmaaldrich.com After each coupling step, the Fmoc group is removed to allow the next amino acid in the sequence to be added.

The use of Fmoc-protected amino acids that are already isotopically labeled, such as Fmoc-asp(otbu)-oh(u-13c4,15N), allows for the precise incorporation of stable isotopes at specific positions within a synthetic peptide. sigmaaldrich.comsigmaaldrich.com This site-specific labeling is invaluable for a variety of advanced NMR studies aimed at determining the three-dimensional structure of proteins and probing their dynamics. sigmaaldrich.com Furthermore, the OtBu (tert-butyl) group is a protecting group for the side chain carboxyl group of aspartic acid, preventing it from interfering with the peptide bond formation. chemicalbook.com For polar amino acids like aspartic acid, both backbone and side-chain protection are necessary for successful synthesis. sigmaaldrich.com

Significance of Uniform ¹³C₄, ¹⁵N Labeling of L-Aspartic Acid for Advanced Research

The compound Fmoc-asp(otbu)-oh(u-13c4,15N) is a derivative of the amino acid L-aspartic acid. invivochem.commedchemexpress.com The designation "(u-¹³C₄,¹⁵N)" signifies that it is uniformly labeled. This means that all four carbon atoms in the aspartic acid molecule have been replaced with the heavy isotope ¹³C, and the nitrogen atom has been replaced with ¹⁵N. sigmaaldrich.commedchemexpress.com This uniform labeling provides a strong and distinct signal in both mass spectrometry and NMR spectroscopy.

Key Research Applications:

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), labeled amino acids are used to create an internal standard for the accurate quantification of protein abundance between different cell populations. creative-proteomics.comsigmaaldrich.com While SILAC typically involves metabolic labeling, synthetic peptides containing uniformly labeled amino acids serve as invaluable standards for absolute quantification of specific proteins in complex mixtures analyzed by mass spectrometry. medchemexpress.commedchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Uniform isotopic labeling is fundamental for many advanced NMR experiments used to determine protein structure and dynamics. nih.gov The presence of both ¹³C and ¹⁵N allows for a suite of multidimensional NMR experiments that can resolve the signals from individual atoms within the protein, which is the first step in structure determination. utoronto.caresearchgate.net The uniform labeling of specific amino acid types, like aspartic acid, simplifies complex spectra and helps in the assignment of signals to particular residues in the protein sequence. sigmaaldrich.comnih.gov

Metabolic Flux Analysis: By introducing uniformly labeled aspartic acid, researchers can trace the pathways through which it is metabolized in the cell. nih.govmedchemexpress.com Aspartic acid is a key node in metabolism, involved in the citric acid cycle and the synthesis of other amino acids and nucleotides. sigmaaldrich.com Tracking the distribution of the ¹³C and ¹⁵N labels into other molecules provides quantitative data on the rates (fluxes) of these interconnected metabolic pathways. nih.gov

The compound Fmoc-asp(otbu)-oh(u-13c4,15N) is a solid at room temperature and is soluble in various organic solvents like DMSO, dichloromethane, and ethyl acetate. chemicalbook.cominvivochem.com Its high level of isotopic enrichment makes it a powerful tool for sensitive and precise measurements in a variety of biochemical research contexts. sigmaaldrich.com

Interactive Data Table: Properties of Fmoc-asp(otbu)-oh(u-13c4,15N)

PropertyValueSource
Chemical Formula t-Bu-O₂¹³C¹³CH₂¹³CH(¹⁵NH-Fmoc)¹³CO₂H sigmaaldrich.com
Molecular Weight 416.41 g/mol sigmaaldrich.com
CAS Number 1217468-27-3 sigmaaldrich.com
Isotopic Enrichment 98 atom % ¹³C, 98 atom % ¹⁵N sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Storage Temperature -10 to -25°C sigmaaldrich.com
Primary Application Peptide Synthesis sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F2NO B12850583 Fmoc-asp(otbu)-oh(u-13c4,15N)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

N-tert-butyl-1-(2,6-difluorophenyl)methanimine oxide

InChI

InChI=1S/C11H13F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-7H,1-3H3/b14-7-

InChI Key

FYMHFBOVJARKMX-AUWJEWJLSA-N

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=C(C=CC=C1F)F)/[O-]

Canonical SMILES

CC(C)(C)[N+](=CC1=C(C=CC=C1F)F)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Integration

Chemical Synthesis Pathways for Fmoc-Asp(OtBu)-(U-13C4,15N)

The chemical synthesis of Fmoc-Asp(OtBu)-(U-13C4,15N) is a multi-step process that begins with an isotopically enriched precursor of L-aspartic acid. The pathway is designed to precisely install the necessary protecting groups while preserving the isotopic labels.

The general synthetic strategy involves three key stages:

Procurement of the Labeled Precursor : The synthesis starts with L-Aspartic acid that is uniformly labeled with four ¹³C atoms and one ¹⁵N atom, denoted as (U-¹³C₄,¹⁵N)-L-Aspartic acid. This precursor is typically produced through biological methods, such as fermentation with microorganisms grown on media containing ¹³C-glucose and a ¹⁵N-nitrogen source.

Side-Chain Protection : The β-carboxylic acid of the aspartic acid is selectively protected to prevent its participation in the subsequent peptide bond formation. The tert-butyl (tBu) group is introduced by reacting the labeled aspartic acid with a reagent like isobutylene (B52900) in the presence of a strong acid catalyst. This results in the formation of L-Asp(OtBu)-(U-¹³C₄,¹⁵N). The OtBu group is favored for its stability under the basic conditions used for Fmoc group removal and its facile cleavage under acidic conditions. seplite.com

Nα-Amine Protection : The final step is the protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting L-Asp(OtBu)-(U-¹³C₄,¹⁵N) with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The Fmoc group is essential for Solid-Phase Peptide Synthesis (SPPS) as it can be selectively removed with a mild base, leaving the acid-labile side-chain protecting groups intact. chempep.com

The final product is purified to a high degree to ensure its suitability for peptide synthesis. ckisotopes.com The properties of the resulting compound are summarized in the table below.

Table 1: Properties of Fmoc-Asp(OtBu)-(U-13C4,15N)

PropertyValueReference
Chemical Formulat-Bu-O₂¹³C¹³CH₂¹³CH(¹⁵NH-Fmoc)¹³CO₂H sigmaaldrich.com
Molecular Weight~416.41 g/mol sigmaaldrich.com
Mass Shift from UnlabeledM+5 sigmaaldrich.com
Isotopic Purity≥98 atom % ¹³C; ≥98 atom % ¹⁵N sigmaaldrich.com
Chemical Purity≥97% sigmaaldrich.com
AppearanceSolid sigmaaldrich.com
Primary ApplicationPeptide Synthesis sigmaaldrich.comanaspec.com

Incorporation of Fmoc-Asp(OtBu)-(U-13C4,15N) in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp(OtBu)-(U-13C4,15N) is specifically designed for use in Solid-Phase Peptide Synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.comnih.gov The presence of heavy isotopes does not alter the chemical reactivity of the molecule, allowing it to be seamlessly integrated into standard synthesis protocols. proteogenix.science

The Fmoc/tBu strategy is the most widely used chemistry in SPPS due to its mild reaction conditions. seplite.com This methodology is based on an orthogonal protection scheme where the temporary Nα-Fmoc group and the semi-permanent side-chain protecting groups (like OtBu) are removed by different chemical mechanisms.

The synthesis cycle for incorporating the labeled aspartic acid residue involves:

Deprotection : The Nα-Fmoc group of the resin-bound peptide is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.comresearchgate.net This exposes a free amino group on the growing peptide chain.

Activation and Coupling : The carboxylic acid of Fmoc-Asp(OtBu)-(U-13C4,15N) is activated using a coupling reagent to form a highly reactive species. This activated amino acid is then added to the resin, where it forms a peptide bond with the newly exposed amino group.

Washing : After coupling, the resin is thoroughly washed to remove excess reagents and by-products, ensuring the purity of the final peptide. bachem.com

This cycle is repeated for each subsequent amino acid in the sequence. The use of an acid-labile OtBu group on the aspartic acid side chain ensures it remains protected during the basic Fmoc-deprotection steps and is only removed during the final cleavage of the peptide from the resin with a strong acid, such as trifluoroacetic acid (TFA). seplite.com

The incorporation of aspartic acid residues in Fmoc-SPPS is notoriously challenging due to the risk of aspartimide formation. researchgate.netsigmaaldrich.com This side reaction is initiated by the base-catalyzed cyclization of the aspartic acid residue during the Fmoc-deprotection step. sigmaaldrich.comnih.gov The resulting aspartimide intermediate can undergo nucleophilic attack by piperidine or hydrolysis, leading to a mixture of desired α-peptides, undesired β-peptides, and their racemized forms, which are often difficult to separate from the target peptide. researchgate.netsigmaaldrich.com

Several strategies have been developed to mitigate this problem:

Optimization of Deprotection Conditions : Modifying the deprotection cocktail is a common approach. Reducing the concentration of piperidine or the duration of the deprotection step can lower the incidence of aspartimide formation. researchgate.net Alternative, less nucleophilic bases or sterically hindered bases have been explored. For instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations or using dipropylamine (B117675) (DPA) can be effective. rsc.orgnih.gov

Table 2: Comparison of Deprotection Reagents and Impact on Aspartimide Formation

Deprotection Reagent/ConditionKey AdvantageConsiderationReference
20% Piperidine in DMFStandard, effective Fmoc removal.High risk of aspartimide formation, especially in Asp-Gly, Asp-Asn, Asp-Ser sequences. researchgate.net
Piperazine/DBU in DMFRapid and efficient Fmoc removal, rivaling piperidine in speed.Requires optimization of DBU concentration to balance speed and side reactions. rsc.org
Dipropylamine (DPA)Strongly reduces aspartimide formation, especially at elevated temperatures.May result in lower yields for non-aspartimide-prone sequences compared to piperidine. nih.gov
20% Piperidine + 0.1M HOBt in DMFHOBt additive can help suppress aspartimide formation.HOBt can interfere with UV monitoring of Fmoc deprotection. chempep.com

Advanced Coupling Reagents : The choice of coupling reagent is critical for ensuring high coupling efficiency, which minimizes the exposure time of the peptide to basic conditions. Modern uronium/aminium-based reagents are highly effective.

Table 3: Common Coupling Reagents for SPPS

Coupling ReagentFull NameKey FeatureReference
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateWidely used, effective, but can cause racemization with certain amino acids. chempep.com
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, reduces racemization, suitable for difficult couplings. creative-peptides.com
HCTUO-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateMore reactive than HBTU, often provides faster and more complete couplings. creative-peptides.com
DIC/OxymaN,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetateCarbodiimide-based method with an additive to suppress racemization; cost-effective. nih.gov

Use of Modified Protecting Groups : For particularly difficult sequences, alternative side-chain protecting groups for aspartic acid, such as O-3,4-dimethyl-4-hydroxy-1,2,3-benzotriazin-3-yl)methyl (ODmab) or 3-methyl-1-oxo-1-phenylpentan-2-yl (OMpe), have been developed to provide greater steric hindrance and reduce the rate of cyclization, although they may require different cleavage conditions. sigmaaldrich.comnih.gov

Advanced Approaches for Site-Specific and Uniform Isotopic Enrichment

The use of Fmoc-Asp(OtBu)-(U-13C4,15N) is an example of a site-specific isotopic labeling strategy. nih.gov This approach involves the incorporation of one or more isotopically labeled amino acids at defined positions within a peptide sequence during chemical synthesis. lifetein.com This method is exceptionally powerful for NMR-based structural studies, as it allows researchers to selectively observe signals from specific residues, thereby simplifying complex spectra and enabling the detailed analysis of local structure, dynamics, and interactions. nih.govnih.gov

In contrast, uniform isotopic labeling is a technique where virtually all atoms of a specific element (e.g., ¹³C and/or ¹⁵N) in a protein are replaced with their heavy isotopes. This is typically achieved through biological expression systems, where an organism (like E. coli) is grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and/or ¹³C-glucose as the sole carbon source. nih.gov While uniform labeling provides the maximum amount of information for NMR studies of small proteins, it is not achieved through SPPS.

A hybrid approach known as sparse labeling or residue-specific labeling can also be used in expression systems, where only specific types of amino acids (e.g., all leucines and valines) are isotopically labeled. nih.gov This simplifies NMR spectra for larger proteins while still providing widespread probes throughout the protein structure. The chemical synthesis approach using specific labeled building blocks like Fmoc-Asp(OtBu)-(U-13C4,15N) offers the highest level of precision, allowing for the targeted enrichment of a single, specific site within a protein or peptide. nih.gov

Table of Compound Names

Abbreviation/NameFull Chemical Name
Fmoc-Asp(OtBu)-(U-13C4,15N)N-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid-β-tert-butyl ester (uniformly labeled with ¹³C on all 4 carbons and ¹⁵N)
DMFDimethylformamide
TFATrifluoroacetic acid
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HCTUO-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
DICN,N'-Diisopropylcarbodiimide
HOBtHydroxybenzotriazole
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene
DPADipropylamine
Fmoc-OSuN-(9-Fluorenylmethoxycarbonyloxy)succinimide
Boctert-Butyloxycarbonyl

Applications in Structural Biology and Biophysical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptides and Proteins

NMR spectroscopy is a cornerstone technique in structural biology, providing unparalleled insights into the conformation and dynamics of biomolecules in solution. The use of proteins uniformly labeled with ¹³C and ¹⁵N is essential for the application of advanced NMR experiments, particularly for proteins larger than 10 kDa where spectral overlap and line broadening become significant issues. utoronto.caprotein-nmr.org.uk The incorporation of ¹³C and ¹⁵N-labeled aspartic acid residues, facilitated by the use of Fmoc-Asp(OtBu)-OH(U-13C4,15N) in peptide synthesis, is a key strategy in this endeavor.

A prerequisite for any detailed structural analysis by NMR is the sequence-specific assignment of the resonances, which involves correlating each NMR signal to a specific atom in the protein. meihonglab.com The uniform labeling of aspartic acid with ¹³C and ¹⁵N provides a set of unique NMR-active nuclei with distinct chemical shifts and scalar couplings, which are exploited in a suite of heteronuclear correlation experiments. researchgate.net

Triple-resonance experiments, which correlate the amide proton (¹H), its attached nitrogen (¹⁵N), and various carbon atoms (¹³C) in the amino acid backbone and side-chain, are fundamental to this process. protein-nmr.org.uknih.gov For an incorporated ¹³C,¹⁵N-aspartic acid residue, experiments like the HNCA and HNCACB correlate the amide ¹H and ¹⁵N signals with the α-carbon (Cα) and β-carbon (Cβ) of both the same residue (intra-residue) and the preceding residue (inter-residue). nih.gov This allows for the unambiguous linking of sequential amino acids, tracing the polypeptide backbone.

The specific chemical shifts of the Cα and Cβ of the labeled aspartic acid are highly sensitive to the local secondary structure, aiding in the identification of α-helices and β-sheets. nih.gov The side-chain carbons of the aspartate residue can also be assigned using experiments like (H)C(CO)NH and HCCH-TOCSY, providing a comprehensive map of all the atoms within the residue. universiteitleiden.nl

Table 1: Typical NMR Chemical Shifts for Uniformly ¹³C,¹⁵N-Labeled Aspartic Acid Residues

AtomTypical Chemical Shift (ppm)
N119.5
54.5
41.2
178.5
4.75
Hβ22.85
Hβ32.70
HN8.35

Note: Chemical shifts are dependent on the local environment, pH, and temperature.

With the resonance assignments in hand, a wealth of information about the protein's structure, dynamics, and interactions can be obtained. Isotope-edited NMR techniques leverage the presence of the ¹³C and ¹⁵N labels to filter or specifically observe signals from the labeled aspartic acid residues. lifetein.com

For structural analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments on ¹³C/¹⁵N-labeled proteins are used to measure through-space distances between protons up to ~5 Å apart. nih.gov A ¹⁵N- or ¹³C-edited NOESY experiment disperses the crowded proton signals into a second or third dimension based on the chemical shifts of the attached ¹⁵N or ¹³C nuclei, significantly improving resolution and allowing for the identification of long-range contacts that define the protein's three-dimensional fold. researchgate.net

The labeled aspartic acid residues also serve as sensitive probes of protein dynamics across a wide range of timescales. youtube.com By measuring the relaxation rates of the ¹⁵N backbone and ¹³C side-chain nuclei, it is possible to characterize the pico- to nanosecond timescale motions associated with molecular flexibility. Slower, micro- to millisecond timescale dynamics, which are often linked to enzymatic activity or conformational changes, can be studied using techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion.

Furthermore, when a protein containing a labeled aspartic acid interacts with a binding partner (e.g., another protein, a small molecule, or a nucleic acid), changes in the chemical environment of the residue are reflected in its NMR signals. frontiersin.org Chemical shift perturbation (CSP) mapping, where changes in the ¹H-¹⁵N or ¹H-¹³C correlation spectra are monitored upon titration with a ligand, can be used to identify the binding site and determine binding affinities. frontiersin.org

The development of multi-dimensional NMR techniques has been crucial for studying proteins, and these methods are entirely dependent on isotopic labeling. nih.gov The incorporation of ¹³C,¹⁵N-aspartic acid residues contributes to the success of these experiments by providing additional nuclei with favorable NMR properties.

Two-dimensional (2D) experiments like the ¹H-¹⁵N HSQC provide a "fingerprint" of the protein, with each peak corresponding to a specific amide group. The presence of a labeled aspartic acid will give rise to a distinct peak in this spectrum. Building on this, three-dimensional (3D) experiments are the workhorse for resonance assignment and structural analysis. meihonglab.comnih.gov For example, a 3D N(CO)CA experiment establishes a correlation between the amide nitrogen of one residue and the alpha-carbon of the preceding residue, a key step in sequential assignment. nih.gov

For larger and more complex proteins, even 3D spectra can suffer from significant resonance overlap. In such cases, four-dimensional (4D) NMR experiments can be employed to further increase spectral resolution. nih.gov A 4D experiment, such as a ¹³C/¹⁵N-edited NOESY, correlates the chemical shifts of four different nuclei, providing the highest level of peak separation. The successful application of these high-dimensionality experiments is contingent on the uniform incorporation of ¹³C and ¹⁵N, as facilitated by labeled amino acid precursors.

The study of high molecular weight proteins and protein complexes by NMR is challenging due to rapid signal decay and severe spectral overlap. isotope.com Isotopic labeling strategies are absolutely essential to overcome these limitations. While uniform labeling is the standard for smaller proteins, for larger systems, a combination of uniform and selective labeling is often more powerful. nih.gov

The use of Fmoc-Asp(OtBu)-OH(U-13C4,15N) allows for the specific introduction of a fully labeled aspartic acid residue into a protein that might otherwise be unlabeled or labeled in a different manner. This "selective" or "sparse" labeling approach can dramatically simplify complex spectra, allowing the researcher to focus on the signals from a specific region of the protein. acs.org

In combination with perdeuteration (the replacement of non-exchangeable protons with deuterium), selective ¹³C and ¹⁵N labeling of aspartic acid can significantly reduce line broadening from dipolar relaxation, leading to sharper NMR signals and improved spectral quality. utoronto.canih.gov Techniques such as methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), which focuses on the signals from methyl groups in a highly deuterated background, have extended the size limit of proteins amenable to solution NMR studies to the megadalton range. acs.org The ability to introduce labeled aspartic acid residues provides additional probes within these large systems.

Integration with Complementary Biophysical Techniques for Comprehensive Structural Analysis

While NMR spectroscopy is a powerful technique, a more complete understanding of a protein's structure and function is often achieved by integrating NMR data with information from other biophysical methods. nih.govnmr-bio.com The insights gained from a labeled aspartic acid residue can be correlated with data from techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and small-angle X-ray scattering (SAXS).

For example, a high-resolution crystal structure may provide a static picture of the protein, while NMR relaxation data from a labeled aspartic acid can reveal the dynamic nature of specific loops or domains in solution. youtube.com This combination of static and dynamic information is crucial for understanding how proteins function.

Applications in Quantitative Proteomics and Metabolomics

Mass Spectrometry (MS)-Based Quantification using Stable Isotope Labeling

The fundamental principle of MS-based quantification with stable isotopes is the use of a "heavy" labeled compound as an internal standard to accurately measure the amount of its naturally occurring "light" counterpart in a complex biological sample. oup.com Peptides synthesized using Fmoc-Asp(OtBu)-OH (U-13C4,15N) serve as ideal internal standards because they are chemically identical to the native peptides but are distinguishable by their mass. qyaobio.com

The Absolute Quantification (AQUA) methodology provides a means to determine the precise concentration of a specific protein. creative-proteomics.com This is achieved by introducing a known quantity of a synthetic peptide, which incorporates a stable isotope-labeled amino acid like Fmoc-Asp(OtBu)-OH (U-13C4,15N), into a protein digest. sigmaaldrich.comresearchgate.net This labeled peptide, known as an AQUA peptide, serves as an internal standard. nih.gov

The sample, now containing both the native (light) peptide and the spiked-in heavy AQUA peptide, is analyzed by mass spectrometry. creative-proteomics.com Targeted MS techniques such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are employed for their high sensitivity and specificity. waters.com These methods isolate the precursor ions of both the light and heavy peptides and monitor specific fragment ions after collision-induced dissociation. nih.gov Because the light and heavy peptides are chemically identical, they co-elute during liquid chromatography and have the same ionization efficiency. cpcscientific.com By comparing the signal intensity of the native peptide to that of the known amount of the internal standard, the absolute quantity of the native peptide, and thus its parent protein, can be calculated with high precision. researchgate.net

Table 1: Overview of MS-Based Quantification Methodologies

Methodology Description Role of Labeled Peptides
AQUA A method for the absolute quantification of proteins and their post-translational modifications. creative-proteomics.com Serve as synthetic, stable isotope-labeled internal standards of a precisely known concentration. nih.gov

| SRM/MRM | Highly sensitive and selective mass spectrometry techniques used to target and quantify specific molecules. waters.com | Enables the distinct detection and measurement of the mass-shifted labeled peptide alongside its native counterpart. nih.govcpcscientific.com |

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for comparing protein abundance between different cell populations. wikipedia.orgnih.gov In a typical SILAC experiment, cells are cultured in media containing either normal ("light") amino acids or "heavy" stable isotope-labeled amino acids (e.g., ¹³C- and/or ¹⁵N-labeled arginine and lysine). wikipedia.org Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The proteomes are then mixed, digested, and analyzed by MS. The ratio of the signal intensities between the heavy and light peptide pairs directly reflects the relative abundance of the proteins. wikipedia.org

While Fmoc-Asp(OtBu)-OH (U-13C4,15N) is a protected amino acid used for chemical peptide synthesis and not directly for metabolic labeling in cell culture, the SILAC method underscores the utility of stable isotopes in proteomics. nih.gov A related approach, known as "spike-in" SILAC, involves adding a known amount of a fully labeled SILAC proteome to an unlabeled experimental sample as a universal internal standard, which is particularly useful for quantifying proteins from tissues or organisms that cannot be metabolically labeled. nih.gov

Peptides synthesized to include a residue from Fmoc-Asp(OtBu)-(U-13C4,15N) are premier internal standards for targeted protein quantification. lifetein.com The key advantage is that the labeled peptide is chemically and physically almost identical to its endogenous analogue. cpcscientific.com This ensures that it behaves in the same manner during all stages of sample preparation and analysis, including digestion, chromatography, and ionization in the mass spectrometer. This co-analysis minimizes experimental variability, leading to highly accurate and reproducible quantification. oup.com The use of these standards is a cornerstone of targeted proteomics, enabling the precise measurement of protein expression levels.

Metabolic Flux Analysis (MFA) and Pathway Tracing with ¹³C/¹⁵N Labeling

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of reactions in metabolic networks. d-nb.info The methodology involves introducing a substrate labeled with stable isotopes, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine, into a biological system. humanmetabolome.com As the cells metabolize the labeled substrate, the isotopes are incorporated into various downstream metabolites. nih.govuab.edu

By measuring the mass distribution of these metabolites using mass spectrometry, researchers can trace the path of the labeled atoms and determine the activity or "flux" through different metabolic pathways. nih.govnih.gov This approach provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. humanmetabolome.com While Fmoc-Asp(OtBu)-OH (U-13C4,15N) is a reagent for synthesizing peptide standards rather than a metabolic tracer itself, the ¹³C and ¹⁵N isotopes it contains are the same ones fundamental to MFA studies. d-nb.infonih.gov These studies are critical for understanding metabolic reprogramming in diseases like cancer. d-nb.info

Biomarker Discovery and Validation using Isotopically Labeled Peptides

The identification and validation of biomarkers are essential for disease diagnosis, prognosis, and monitoring therapeutic responses. youtube.com Mass spectrometry-based proteomics is a key technology in the biomarker pipeline. youtube.com Following an initial discovery phase where hundreds or thousands of proteins are compared between healthy and diseased states, candidate biomarkers must be validated in a larger set of clinical samples.

Targeted mass spectrometry assays using SRM/MRM are the gold standard for this validation phase due to their high specificity and quantitative accuracy. waters.com This is where peptides synthesized with Fmoc-Asp(OtBu)-OH (U-13C4,15N) become critical. A synthetic, heavy-labeled version of a peptide from a candidate biomarker protein is used as an internal standard for its precise quantification across numerous samples. lifetein.com This robust and reproducible quantification is necessary to establish the clinical utility of a potential biomarker. youtube.com

Table 2: List of Compounds Mentioned

Compound Name
Fmoc-Asp(OtBu)-OH (U-13C4,15N)
Carbon-13
Nitrogen-15
¹³C-labeled glucose
¹⁵N-labeled glutamine
Arginine

Advanced Methodologies and Future Research Directions

Integration of Fmoc-Asp(OtBu)-(U-13C4,15N) into Complex Peptide and Glycopeptide Constructs

The synthesis of complex peptides and glycopeptides is a meticulous process that relies on precise chemical strategies. The incorporation of isotopically labeled amino acids like Fmoc-Asp(OtBu)-(U-13C4,15N) utilizes established solid-phase peptide synthesis (SPPS) protocols, particularly the Fmoc/tBu strategy. nih.gov The Fmoc group provides temporary protection for the α-amine, while the tert-butyl (OtBu) group shields the side-chain carboxyl function of the aspartic acid residue. medchemexpress.com

Synthetic Strategies and Challenges:

Strategies to mitigate aspartimide formation include:

Optimized Deprotection: Using lower concentrations of piperidine (B6355638) or alternative, weaker bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for shorter periods. chemrxiv.org

Modified Protecting Groups: While this specific compound uses OtBu, research has explored bulkier or more sterically hindered side-chain protecting groups to physically obstruct the cyclization reaction. researchgate.netallpeptide.com

Dipeptide Cassettes: Incorporating pre-formed dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can help shield the backbone amide nitrogen, reducing the likelihood of imide formation. researchgate.net

Glycopeptide Synthesis:

The synthesis of glycopeptides, which are peptides modified with carbohydrate moieties, presents additional layers of complexity. The total chemical synthesis of O- and N-linked glycopeptides typically employs a building block approach, where a glycosylated amino acid, pre-formed with the desired glycan structure, is incorporated during SPPS. nih.govresearchgate.net For N-linked glycopeptides, this involves synthesizing an Fmoc-protected asparagine residue carrying the complex glycan. nih.gov The integration of Fmoc-Asp(OtBu)-(U-¹³C₄,¹⁵N) into a glycopeptide would follow the same principles, with the labeled residue being added at the appropriate position in the peptide sequence. The key challenge lies in the synthesis of the glycosylated building blocks and ensuring their stability throughout the multiple steps of peptide elongation and final deprotection. researchgate.net

Parameter Standard Fmoc-SPPS Glycopeptide Synthesis via Building Blocks
Key Monomer Fmoc-Asp(OtBu)-(U-13C4,15N)-OHPre-synthesized Fmoc-Asn(Glycan)-OH or Fmoc-Ser/Thr(Glycan)-OH
Primary Challenge Aspartimide formation at Asp residues researchgate.netchemrxiv.orgSynthesis and stability of complex glycoamino acid building blocks nih.govresearchgate.net
Mitigation Strategy Modified deprotection conditions; alternative protecting groups researchgate.netchemrxiv.orgOptimized protecting group strategy for hydroxyls on the glycan moiety researchgate.net
Coupling Reagents Standard reagents like HBTU/HOBtOften requires careful optimization to avoid side reactions with the glycan

This interactive table summarizes the key considerations for integrating the labeled aspartic acid derivative into peptide and glycopeptide structures.

Emerging Technologies for Enhanced Detection and Analysis of ¹³C/¹⁵N Labeled Biomolecules

The utility of incorporating stable isotopes like ¹³C and ¹⁵N into biomolecules is fully realized through advanced analytical techniques capable of detecting and quantifying the subtle mass differences they impart. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone technologies in this field. alfa-chemistry.com

Mass Spectrometry:

Modern MS-based proteomics has been revolutionized by high-resolution mass spectrometers (HRMS), such as Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap-based instruments. nih.govnih.gov These technologies offer exceptional mass accuracy and resolving power, making them ideal for stable isotope labeling studies.

High-Resolution Mass Spectrometry (HRMS): HRMS can easily distinguish the mass shift introduced by ¹³C and ¹⁵N labels from the natural isotopic distribution of an unlabeled peptide. nih.gov This allows for the accurate relative quantification of proteins in different samples, a technique widely used in comparative proteomics. oup.com For example, in a Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiment, cells are grown in media containing "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. nih.gov The resulting proteomes are mixed, digested, and analyzed by LC-MS/MS. The ratio of the signal intensities for the heavy and light peptide pairs directly reflects the relative abundance of the protein. nih.gov

Targeted Proteomics: Techniques like selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) on triple-quadrupole mass spectrometers provide exceptional sensitivity and specificity for quantifying pre-selected peptides. nih.govresearchgate.net A synthetic, heavy-isotope labeled peptide, such as one containing Fmoc-Asp(OtBu)-(U-¹³C₄,¹⁵N), can be synthesized and used as an internal standard for the absolute quantification of the corresponding endogenous peptide in a complex biological sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the three-dimensional structures of biomolecules in solution. alfa-chemistry.com Isotope labeling with ¹³C and ¹⁵N is often essential for studying proteins larger than ~10 kDa. utoronto.ca

¹³C Direct Detection: Recent advancements in NMR technology, particularly the development of ¹³C-detected experiments, offer improved resolution and sensitivity for studying challenging biological systems. nih.gov These methods are particularly useful for investigating intrinsically disordered proteins or for in-cell NMR studies, where the protein of interest is observed directly within a living cell.

Structural Biology: Dual labeling with ¹³C and ¹⁵N enables a suite of multidimensional NMR experiments that are used to assign the chemical shifts of the protein's backbone and side chains, which is the first step in determining its high-resolution structure. alfa-chemistry.com

Technology Application for ¹³C/¹⁵N Labeled Biomolecules Key Advantage
High-Resolution MS (e.g., Orbitrap) Relative protein quantification (e.g., SILAC); Metabolomics nih.govnih.govHigh mass accuracy and resolution, allowing clear separation of labeled and unlabeled species. nih.gov
Targeted MS (e.g., SRM/MRM) Absolute protein/peptide quantification using labeled internal standards. nih.govresearchgate.netHigh sensitivity and specificity for target analytes in complex mixtures. researchgate.net
Multidimensional NMR 3D structure determination of proteins and other biomolecules. alfa-chemistry.comProvides atomic-resolution structural and dynamic information in solution. silantes.com
¹³C Direct-Detect NMR Studies of challenging systems, including in-cell NMR and disordered proteins. nih.govEnhanced spectral resolution and reduced signal overlap. nih.gov

This interactive table highlights emerging technologies and their applications in analyzing biomolecules labeled with stable isotopes.

Computational Approaches and Data Interpretation for Isotope-Resolved Datasets

The vast and complex datasets generated by HRMS and NMR analysis of isotope-labeled samples necessitate sophisticated computational tools for efficient and accurate data processing and interpretation. nih.govdigitellinc.com A major bottleneck in metabolomics and proteomics is the automated identification, quantification, and visualization of isotopically labeled species from raw data. digitellinc.com

Mass Spectrometry Data Analysis:

Isotopologue Correction and Quantification: Raw MS data contains contributions from the natural abundance of heavy isotopes (e.g., ¹³C is ~1.1% abundant naturally). Computational algorithms are required to correct for this natural abundance to accurately determine the true level of enrichment from the isotopic tracer. nih.gov Software packages like Census and MS-DIAL 3.0 have been developed to automate the extraction of quantitative information from labeled experiments, identifying labeled and unlabeled peptide pairs and calculating their abundance ratios. nih.govspringernature.com

Metabolic Flux Analysis: In metabolomics, stable isotope tracers are used to map the flow of atoms through metabolic pathways. nih.gov This requires complex modeling software that can take the distribution of isotopes in various metabolites (isotopologue distribution) and calculate the relative rates (fluxes) of the enzymatic reactions within the network. nih.gov

NMR Data Analysis:

Automated Assignment: Software is being developed to automate the process of assigning ¹³C and ¹⁵N enrichment levels from NMR data. These scripts use a test-and-fit strategy, generating simulated isotope distributions across a range of enrichment levels and comparing them to the experimental data to find the best fit. acs.org This automates what was previously a manual and time-consuming process.

The development of these computational frameworks is crucial for leveraging the full potential of stable isotope labeling, turning high-dimensional raw data into meaningful biological insights about metabolic dynamics and protein regulation. nih.govdigitellinc.com

Expanding the Scope of Isotopic Labeling for Novel Biochemical Investigations

The applications of stable isotope labeling, facilitated by reagents like Fmoc-Asp(OtBu)-(U-¹³C₄,¹⁵N), are continuously expanding beyond traditional proteomics and structural biology. This powerful technique is driving innovation in drug discovery, systems biology, and the study of complex biological interactions. solubilityofthings.commusechem.com

Drug Discovery and Development:

ADME Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical part of its development. musechem.comnih.gov Stable isotope-labeled versions of a drug are often used as tracers in these studies to follow the metabolic fate of the compound in vivo using mass spectrometry. researchgate.netmetsol.com

Target Engagement: Labeled compounds can be used to identify and characterize drug targets and to quantify the interaction between a drug and its intended target within a cell or organism. silantes.com

Elucidating Biological Mechanisms:

Protein-Protein Interactions: Isotope labeling can be combined with techniques like Fourier-transform infrared (FTIR) spectroscopy or MS to probe the interfaces and dynamics of protein-protein interactions. nih.gov

Post-Translational Modifications (PTMs): Quantitative proteomics methods using stable isotopes are invaluable for studying changes in PTMs like phosphorylation, which are crucial for cell signaling. ckisotopes.com

Metabolic Pathway Elucidation: Isotope tracers are fundamental to discovering novel metabolic pathways and understanding how metabolism is reprogrammed in disease states like cancer. silantes.comnih.gov By tracing the incorporation of labeled substrates into downstream metabolites, researchers can map active metabolic networks. nih.gov

The future of biochemical investigation will likely see an increased integration of stable isotope labeling with other advanced analytical techniques. As synthetic methods for creating more complex labeled molecules improve and the sensitivity of detection technologies increases, researchers will be able to ask ever more detailed questions about the intricate molecular narratives of life. solubilityofthings.com

Q & A

Q. Data Comparison :

ConditionAspartimide Formation (%)
OtBu protection85% (after 12 h in piperidine)
CSY protection0% (no detectable byproducts)
Source:

Basic: How to characterize the purity and isotopic enrichment of Fmoc-Asp(OtBu)-OH(U-¹³C₄,¹⁵N)?

Methodological Answer:

  • LC-MS : Use reverse-phase C18 columns (e.g., Zorbax SB-C18) with acetonitrile/water gradients. Monitor isotopic patterns (M+4 for ¹³C₄, M+1 for ¹⁵N) to confirm labeling .
  • NMR : DEPT 135 and ¹³C NMR verify uniform ¹³C incorporation and OtBu group integrity .
  • Chiral HPLC : Resolve enantiomers using zwitterionic columns (e.g., ZWIX(+)) with hexane/isopropanol mobile phases. Retention factors (k₁ = 0.36 for D-form) confirm enantiopurity .

Advanced: How does isotopic labeling impact metabolic tracking in peptide studies?

Methodological Answer:
The ¹³C₄/¹⁵N labels enable precise quantification via:

  • Mass Spectrometry (MS) : Enhanced signal-to-noise ratios in SRM/MRM modes due to distinct isotopic signatures .
  • Isotopic Dilution Assays : Use labeled peptides as internal standards to correct for matrix effects in proteomics .
  • Metabolic Flux Analysis : Track aspartate incorporation into cellular pathways via ¹³C-NMR or LC-MS/MS .

Basic: What storage conditions preserve Fmoc-Asp(OtBu)-OH(U-¹³C₄,¹⁵N) stability?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, light-resistant containers .
  • Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the OtBu ester .
  • Solubility : Dissolve in anhydrous DMF or DCM immediately before use to avoid aggregation .

Advanced: How to optimize coupling efficiency in automated synthesizers?

Methodological Answer:

  • Pre-activation : Pre-mix amino acid/HATU/DIPEA for 1–2 min before delivery to resin .
  • Double Coupling : For sterically hindered sequences, repeat coupling with fresh reagents.
  • Real-Time Monitoring : Use in-line FTIR or conductivity sensors to detect unreacted amines .

Q. Efficiency Data :

MethodCoupling Efficiency (%)
Standard HBTU92–95%
HATU/HOAt + DIPEA99%
Source:

Basic: How to confirm enantiomeric purity using chiral chromatography?

Methodological Answer:

  • Column : Quinine-based ZWIX(+)™ (zwitterionic) or QN-AX™ (anion exchange).

  • Mobile Phase : 90:10 hexane/isopropanol + 0.1% formic acid.

  • Detection : UV at 254 nm.

  • Performance Metrics :

    Columnk₁ (D-form)α (D/L)Rₛ (Resolution)
    ZWIX(+)™0.361.321.16
    QN-AX™1.121.452.01

Source:

Advanced: What challenges arise in synthesizing peptides with multiple labeled aspartate residues?

Methodological Answer:

  • Steric Hindrance : Use microwave-assisted SPPS (50°C, 30 W) to improve coupling kinetics .
  • Aggregation : Incorporate pseudoproline dipeptides or backbone amide protectants (e.g., Hmb) .
  • Isotopic Cross-Talk : Ensure LC-MS methods resolve overlapping isotopic peaks (e.g., ¹³C₄ vs. natural ¹²C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.